

# Noxiptiline: A Technical Guide to its Discovery, Development, and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Noxiptiline**, also known by trade names such as Agedal, Elronon, and Nogedal, is a tricyclic antidepressant (TCA) developed in the 1960s and introduced for the treatment of depression in Europe in the 1970s.[1][2] As a member of the dibenzoxepine class of compounds, its primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake.[1][3] Like other TCAs, it also exhibits antagonistic activity at various neurotransmitter receptors, contributing to both its therapeutic effects and its side-effect profile.[1][4] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of **Noxiptiline**, including its synthesis, mechanism of action, and clinical findings. Due to the age of the compound, some quantitative data, such as specific receptor binding affinities and detailed human pharmacokinetic parameters, are not readily available in publicly accessible literature. This guide synthesizes the known information and contextualizes it within the broader class of tricyclic antidepressants.

## **Discovery and Development History**

**Noxiptiline** emerged during the "golden age" of psychopharmacology in the 1960s, a period that saw the discovery and development of the major classes of antidepressant medications.[4] Developed by researchers at Bayer AG, as indicated by patent filings, **Noxiptiline** was one of several tricyclic structures investigated for antidepressant properties.[1] It was introduced into European markets in the 1970s as a treatment for major depressive disorder.[1] Clinical studies



from that era, including a notable comparative trial against amitriptyline, suggested that **Noxiptiline** might offer a faster onset of action, a significant clinical consideration.





Click to download full resolution via product page

Figure 1: Noxiptiline Development Timeline

## **Chemical Synthesis**

The synthesis of **Noxiptiline** proceeds from the tricyclic ketone, dibenzosuberenone. The process involves two primary chemical transformations: the formation of a ketoxime, followed by a base-catalyzed alkylation.

## **Synthesis Workflow**

The synthesis can be summarized as follows:

- Oxime Formation: Dibenzosuberenone is reacted with hydroxylamine to form the corresponding ketoxime.
- Alkylation: The resulting ketoxime is then alkylated using 2-dimethylaminoethyl chloride in the presence of a base to yield Noxiptiline.[1]





Click to download full resolution via product page

Figure 2: Noxiptiline Synthesis Workflow

## **Experimental Protocol**

A detailed experimental protocol with specific molar ratios, solvents, reaction conditions, and yields is not described in readily available scientific literature. The synthesis is outlined in U.S. Patent 3,963,778, assigned to Bayer AG, which provides the foundational methodology.[1] The



general procedure involves the reaction of the ketone with hydroxylamine hydrochloride, followed by alkylation of the resulting oxime with the appropriate aminoalkyl halide in the presence of a suitable base, such as an alkali metal alkoxide.

# Pharmacology Mechanism of Action

**Noxiptiline**'s primary antidepressant effect is believed to be mediated by its ability to block the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[1][4] By inhibiting the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT), **Noxiptiline** increases the synaptic concentration of these neurotransmitters, enhancing neurotransmission. Additionally, like other TCAs, **Noxiptiline** interacts with a variety of other receptors, which contributes to its side-effect profile. These include antagonism of muscarinic M1 acetylcholine receptors (anticholinergic effects), histamine H1 receptors (sedative effects), and  $\alpha$ 1-adrenergic receptors (orthostatic hypotension).[4]

Figure 3: Noxiptiline Mechanism of Action

## **Pharmacodynamics**

The table below summarizes the known pharmacodynamic targets of **Noxiptiline**. Specific quantitative binding affinity data (e.g., Ki or IC50 values) are not well-documented in the accessible literature.



| Target                              | Action              | Associated Clinical<br>Effect                                              | Quantitative Data<br>(Ki) |
|-------------------------------------|---------------------|----------------------------------------------------------------------------|---------------------------|
| Primary Targets                     |                     |                                                                            |                           |
| Serotonin Transporter<br>(SERT)     | Reuptake Inhibition | Antidepressant                                                             | Data not available        |
| Norepinephrine<br>Transporter (NET) | Reuptake Inhibition | Antidepressant                                                             | Data not available        |
| Secondary Targets                   |                     |                                                                            |                           |
| Histamine H1<br>Receptor            | Antagonism          | Sedation, Weight Gain                                                      | Data not available        |
| Muscarinic M1<br>Receptor           | Antagonism          | Anticholinergic effects<br>(dry mouth,<br>constipation, blurred<br>vision) | Data not available        |
| α1-Adrenergic<br>Receptor           | Antagonism          | Orthostatic<br>hypotension,<br>Dizziness                                   | Data not available        |

### **Pharmacokinetics**

Specific pharmacokinetic parameters for **Noxiptiline** in humans are not well-documented. As a lipophilic tricyclic compound, it is expected to be well-absorbed orally, undergo extensive hepatic metabolism (likely via the cytochrome P450 system), and exhibit a large volume of distribution and high protein binding, similar to other TCAs. The table below provides typical values for the comparator TCA, amitriptyline, to offer context.



| Parameter                        | Noxiptiline        | Amitriptyline (for comparison) |
|----------------------------------|--------------------|--------------------------------|
| Absorption                       |                    |                                |
| Bioavailability                  | Data not available | 30-60%                         |
| Tmax (Time to Peak Plasma Conc.) | Data not available | 2-12 hours                     |
| Distribution                     |                    |                                |
| Protein Binding                  | Data not available | ~95%                           |
| Metabolism                       |                    |                                |
| Primary Route                    | Hepatic (Presumed) | Hepatic (CYP2D6, CYP2C19)      |
| Elimination                      |                    |                                |
| Half-life (t1/2)                 | Data not available | 10-28 hours                    |

## **Clinical Efficacy and Safety**

**Noxiptiline** was established as an effective antidepressant, with at least one study suggesting it rivaled the efficacy of amitriptyline, a widely used TCA.[1]

## **Comparative Clinical Trial Data**

A key clinical study was a double-blind, multi-center trial comparing **Noxiptiline** with amitriptyline in hospitalized patients with depression. The findings from the abstract of this study are summarized below.



| Study                          | Design                                        | Patient Population                                          | Key Findings                                                                                                                                                                                                                                                                                                                                                 |
|--------------------------------|-----------------------------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lingjaerde O, et al.<br>(1975) | Double-blind,<br>randomized, multi-<br>center | Hospitalized patients<br>with primary<br>depressive illness | - Onset of Action: After one week of treatment, Noxiptiline showed a statistically significant better effect than amitriptylineLater Efficacy: No significant differences in overall efficacy were observed after 2, 3, and 6 weeks of treatment Symptom Profile: No significant difference in effect on any single symptom or type of depression was found. |

Note: Data is based on the published abstract of the study. Detailed quantitative outcomes (e.g., depression scale score changes, p-values, and specific adverse event frequencies) were not available in the abstract.

## Safety and Tolerability

The side-effect profile of **Noxiptiline** is consistent with that of other tricyclic antidepressants and is largely predictable from its pharmacodynamic actions at various receptors.

Common Adverse Effects:[4]

- Anticholinergic: Dry mouth, constipation, urinary retention, blurred vision.
- Cardiovascular: Orthostatic hypotension, dizziness, tachycardia.
- Central Nervous System: Drowsiness, sedation.

Serious Adverse Effects:



- As with other TCAs, there is a risk of more severe cardiovascular effects, such as arrhythmias, especially in overdose.[4]
- Concomitant use with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated due to the risk of serotonin syndrome and hypertensive crisis.[4]

#### Conclusion

**Noxiptiline** represents a classic example of a second-generation tricyclic antidepressant developed during a highly productive era of psychopharmacological research. Its history underscores the therapeutic focus of the time on modulating monoamine neurotransmitter systems. While its clinical efficacy was considered comparable to that of standard treatments like amitriptyline, and it possibly offered a faster onset of action, its use appears to have declined, and it is not widely available today. The limited availability of detailed, modern quantitative pharmacological and pharmacokinetic data in the public domain reflects its status as an older, less commonly used medication. Nevertheless, understanding the discovery and development history of compounds like **Noxiptiline** provides valuable context for modern drug discovery efforts in neuropsychopharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Noxiptiline | 3362-45-6 | Benchchem [benchchem.com]
- 2. jbino.com [jbino.com]
- 3. Noxiptiline [medbox.iiab.me]
- 4. What is Noxiptiline hydrochloride used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Noxiptiline: A Technical Guide to its Discovery, Development, and Scientific History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212449#noxiptiline-discovery-and-development-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com